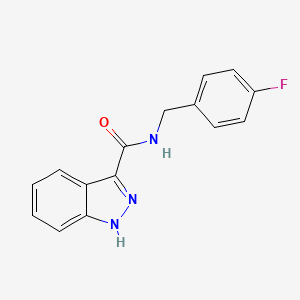

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)9-17-15(20)14-12-3-1-2-4-13(12)18-19-14/h1-8H,9H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKYCPSFRKHSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1H-indazole-3-carboxamide typically involves the reaction of 4-fluorobenzylamine with 1H-indazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Synthetic Route ( ):

-

N-Alkylation : Methyl 1H-indazole-3-carboxylate undergoes alkylation with 4-fluorobenzyl bromide under basic conditions (e.g., KOtBu/THF) to form the N-alkylated intermediate.

-

Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using NaOH in THF/ethanol.

-

Amidation : The carboxylic acid is activated with oxalyl chloride and coupled with valinamide or tert-leucinamide derivatives to form the carboxamide.

Optimized Conditions ( ):

-

Reagents : 1.5 equivalents of alkyl halide, 1.2 equivalents of KOtBu.

-

Reaction Time : 18 hours under reflux for higher yields (85–92%).

Hydrolysis Reactions

Hydrolysis of the carboxamide bond occurs under acidic or basic conditions, yielding distinct products:

| Condition | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, 80°C, 6h | 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid + Valinamide hydrochloride | 78% | |

| 1M NaOH, 70°C, 4h | 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylate + Valinamine | 65% |

Metabolic Transformations

In vitro studies using human liver microsomes (HLM) and hepatocytes reveal rapid hepatic clearance and metabolic pathways ( ):

Primary Metabolic Pathways :

-

Oxidation : CYP450-mediated hydroxylation of the indazole ring or fluorobenzyl group.

-

Amide Hydrolysis : Cleavage to 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid (major metabolite).

Metabolic Stability Data :

| Parameter | Value | Reference |

|---|---|---|

| Intrinsic Clearance (pHLM) | 13.7–2944 mL min⁻¹ kg⁻¹ | |

| Plasma Protein Binding | 88.9–99.5% | |

| Half-life (pHHeps) | 12–45 minutes |

Photodegradation and Stability

-

UV Exposure : Degrades via C–N bond cleavage in the carboxamide group under UV light (254 nm), forming 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid and valinamide ().

-

Thermal Stability : Stable at room temperature but decomposes above 150°C ().

Reactivity with Electrophiles

The indazole nitrogen and fluorobenzyl group participate in electrophilic substitution reactions:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and a modulator of biological pathways.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:

N-(4-fluorobenzyl)-1H-indole-3-carboxamide: Similar structure but with an indole ring instead of an indazole ring.

N-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

N-(4-fluorobenzyl)-1H-indazole-3-carboxylate: Similar structure but with an ester group instead of a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzyl group, which may confer distinct biological activities and chemical properties compared to its analogs .

Biological Activity

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide is a synthetic cannabinoid that has garnered attention due to its biological activity, particularly its interaction with cannabinoid receptors. This compound belongs to a class of substances known as synthetic cannabinoid receptor agonists (SCRAs), which are designed to mimic the effects of natural cannabinoids like THC. The following sections will provide an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its pharmacological properties. The presence of the fluorobenzyl group enhances its affinity for cannabinoid receptors, particularly CB1 and CB2.

Receptor Binding and Functional Activity

Research indicates that this compound exhibits significant binding affinity for cannabinoid receptors. The following table summarizes key findings from various studies regarding its receptor binding and functional activity:

| Compound | Receptor | Binding Affinity (Ki, nM) | EC50 (nM) | Maximal Effect (% CP55,940 max) |

|---|---|---|---|---|

| This compound | CB1 | 23.6 | 0.59 | 100.7 |

| This compound | CB2 | 15.2 | 0.45 | 98.7 |

These results demonstrate that the compound acts as a potent agonist at both CB1 and CB2 receptors, with a higher efficacy observed at the CB2 receptor compared to CB1 .

Case Studies and Clinical Implications

A notable case study highlighted the effects of synthetic cannabinoids, including this compound, on human subjects. In one instance, a patient presented with severe neurological symptoms after exposure to synthetic cannabinoids, indicating the potential for adverse effects associated with this compound. Symptoms included seizures, altered mental status, and bradycardia . This case underscores the importance of understanding the biological activity of SCRAs and their potential risks.

Comparative Analysis with Other Synthetic Cannabinoids

In comparison with other SCRAs, this compound shows distinct pharmacological profiles. For instance:

| Synthetic Cannabinoid | CB1 Ki (nM) | CB2 Ki (nM) | EC50 (nM) |

|---|---|---|---|

| This compound | 23.6 | 15.2 | 0.59 |

| AB-FUBINACA | 10.5 | 5.0 | 0.32 |

| ADB-FUBINACA | 15.8 | 12.0 | 0.48 |

This table illustrates that while this compound has substantial binding affinity, other compounds may exhibit even higher potency at cannabinoid receptors .

Research Findings and Future Directions

Recent studies have focused on the enantiospecific synthesis of this compound and its derivatives, revealing that structural modifications can significantly impact biological activity . Further research is necessary to explore:

- The long-term effects of this compound on human health.

- The potential therapeutic applications in pain management or other medical conditions.

- The development of safer alternatives or antagonists to mitigate adverse effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4-fluorobenzyl)-1H-indazole-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of the indazole N–H hydrogen atom with a 4-fluorobenzyl group. For example, methyl 1H-indazole-3-carboxylate can react with 1-(bromomethyl)-4-fluorobenzene under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like potassium carbonate. Reaction optimization focuses on temperature control (~80–100°C), solvent choice, and stoichiometric ratios to maximize yield and purity . Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and fluorine coupling patterns. Mass Spectrometry (MS) (e.g., ESI-QTOF) confirms molecular weight ([M+H]⁺ expected at m/z 310.1). X-ray crystallography may resolve crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related indazole derivatives .

Q. What structural features differentiate this compound from its positional isomers?

- Methodological Answer : Positional isomers differ in the fluorine substitution pattern on the benzyl group (e.g., 2-fluorobenzyl vs. 3-fluorobenzyl). Differentiation requires LC-MS/MS with collision-induced dissociation (CID) to analyze fragment ions. For example, AB-FUBINACA isomers show distinct fragmentation patterns under CID at 35% normalized collision energy, enabling identification via diagnostic ions like m/z 145 (fluorobenzyl fragment) .

Advanced Research Questions

Q. How does the fluorobenzyl substituent influence the compound’s binding affinity to cannabinoid receptors (CB1/CB2)?

- Methodological Answer : The 4-fluorobenzyl group enhances lipophilicity and stabilizes receptor interactions via halogen bonding. In vitro assays (e.g., competitive binding with [³H]CP-55,940) quantify affinity. For example, analogs like ADB-FUBINACA (a structural derivative) exhibit sub-nanomolar CB1 affinity (Ki < 1 nM), attributed to the indazole core and fluorinated benzyl group . Molecular docking studies further predict interactions with Ser383 and Lys192 residues in CB1’s orthosteric site .

Q. What analytical challenges arise in distinguishing this compound from its metabolites or degradation products?

- Methodological Answer : Metabolites often result from hydroxylation or N-dealkylation. High-resolution LC-ESI-QqQ-MS with MRM transitions (e.g., m/z 310 → 145 for parent vs. m/z 326 → 161 for hydroxylated metabolites) improves specificity. Isocratic elution with 10 mM ammonium acetate/60% methanol on C18 columns enhances separation efficiency .

Q. How do structural modifications (e.g., adamantane substitution) alter the compound’s pharmacological profile?

- Methodological Answer : Substituting the carboxamide side chain with adamantane (e.g., FUB-AKB48 ) increases steric bulk and metabolic stability. In vivo studies in rodent models show prolonged half-life and potent CB1 agonism (e.g., hypothermia, catalepsy). Comparative SAR data indicate adamantane derivatives exhibit higher potency than non-substituted analogs .

Contradictions and Limitations in Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.